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molecular formula C13H18BrNO B8646104 2-Bromo-3-methyl-N-neopentylbenzamide

2-Bromo-3-methyl-N-neopentylbenzamide

Cat. No. B8646104
M. Wt: 284.19 g/mol
InChI Key: YQHWWZINZDYHOZ-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

To a slurry of NaH (60% in mineral oil) (0.122 mL, 2.81 mmol) in THF (5 ml) was added dropwise a solution of 2-bromo-3-methyl-N-neopentylbenzamide (400 mg, 1.407 mmol) in THF (1 ml) at RT. After 20 min, iodomethane (0.096 mL, 1.548 mmol) was added and the reaction was allowed to stir for 48 h. The reaction was quenched by the addition of water and EtOAc. The organic phase was separated and dried over MgSO4. The solvent was removed under reduced pressure and the residue was purified by flash chromatography (6-48% EtOAc/hexanes). 2-Bromo-N,3-dimethyl-N-neopentylbenzamide was isolated as a clear colorless viscous oil.
Name
Quantity
0.122 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.096 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:5]=1[C:6]([NH:8][CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:7].I[CH3:20]>C1COCC1>[Br:3][C:4]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:5]=1[C:6]([N:8]([CH3:20])[CH2:9][C:10]([CH3:12])([CH3:13])[CH3:11])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
0.122 mL
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mg
Type
reactant
Smiles
BrC1=C(C(=O)NCC(C)(C)C)C=CC=C1C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.096 mL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of water and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (6-48% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C(C(=O)N(CC(C)(C)C)C)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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